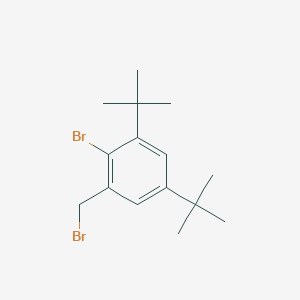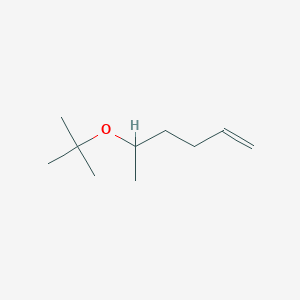
5-tert-Butoxyhex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-Butoxyhex-1-ene is an organic compound characterized by a hexene backbone with a tert-butoxy group attached to the fifth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butoxyhex-1-ene typically involves the alkylation of 5-hexen-1-ol with tert-butyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via an S_N2 mechanism, where the nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the tert-butyl bromide, resulting in the formation of the ether linkage.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that optimize reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts may be employed to enhance reaction rates and yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically with reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 5-tert-butoxyhexane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)
Reduction: Hydrogen gas (H_2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), tert-butyl bromide (t-BuBr)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: 5-tert-butoxyhexane
Substitution: Various substituted hexenes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-tert-Butoxyhex-1-ene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound are studied for their potential as bioactive compounds. These derivatives can be used to probe biological pathways and mechanisms.
Medicine: While this compound itself may not have direct medicinal applications, its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and as a solvent in various chemical processes.
Wirkmechanismus
The mechanism by which 5-tert-Butoxyhex-1-ene exerts its effects depends on the specific reaction or application. In general, the tert-butoxy group can act as a protecting group in synthetic chemistry, preventing unwanted reactions at specific sites of a molecule. The hexene backbone provides a site for further functionalization, allowing for the creation of diverse chemical entities.
Molecular Targets and Pathways: In biological systems, derivatives of this compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways would depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
5-tert-Butylhex-1-ene: Similar structure but lacks the ether linkage.
5-tert-Butoxyhexane: Saturated analog of 5-tert-Butoxyhex-1-ene.
tert-Butylhex-1-ene: Similar structure but with the tert-butyl group directly attached to the hexene backbone.
Uniqueness: this compound is unique due to the presence of both the tert-butoxy group and the hexene backbone, which confer distinct reactivity and properties. This combination allows for versatile applications in synthetic chemistry and industrial processes, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
141246-48-2 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
5-[(2-methylpropan-2-yl)oxy]hex-1-ene |
InChI |
InChI=1S/C10H20O/c1-6-7-8-9(2)11-10(3,4)5/h6,9H,1,7-8H2,2-5H3 |
InChI-Schlüssel |
WSPZKHAOCUKBMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


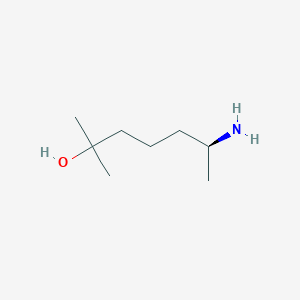
![1-[(1H-Indol-3-yl)acetyl]piperidin-2-one](/img/structure/B14277780.png)

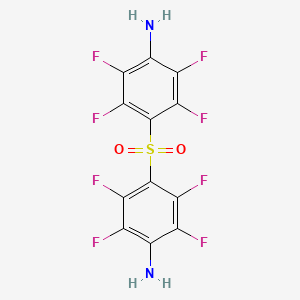
![[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)](/img/structure/B14277789.png)


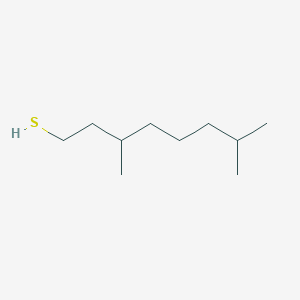
![1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methoxyphenyl)ethenyl]-](/img/structure/B14277802.png)
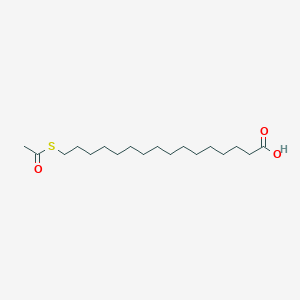
![Benzamide, N-[4-(phenylamino)butyl]-](/img/structure/B14277812.png)

![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
